3-[Amino(carboxy)methyl]benzoic acid hydrochloride
Overview
Description
3-[Amino(carboxy)methyl]benzoic acid hydrochloride is a chemical compound with the molecular formula C9H10ClNO4 . It has a molecular weight of 231.64 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with an amino group and a carboxylic acid . The InChI code for this compound is 1S/C9H9NO4.ClH/c10-7(9(13)14)5-2-1-3-6(4-5)8(11)12;/h1-4,7H,10H2,(H,11,12)(H,13,14);1H .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound has a molecular weight of 231.64 . More specific physical and chemical properties such as solubility, melting point, and boiling point are not provided in the search results.Scientific Research Applications
Synthesis and Biological Activity
A study by Khattab (2005) details the synthesis of compounds involving N-Boc-amino acid hydrazides coupled with benzoic acid. This synthesis resulted in compounds with antimicrobial activity against S. aureus and E. coli, demonstrating the potential of 3-[amino(carboxy)methyl]benzoic acid hydrochloride in developing antimicrobial agents (Sherine N. Khattab, 2005).
Biosynthesis of Natural Products
Kang, Shen, and Bai (2012) reviewed the biosynthesis of natural products derived from 3-amino-5-hydroxy benzoic acid (3,5-AHBA), a precursor for a group of products with various biological activities. This underscores the significance of derivatives of 3-[amino(carboxy)methyl]benzoic acid in the natural product biosynthesis field (Qianjin Kang, Yuemao Shen, Linquan Bai, 2012).
Amino Acid Sulfonamides Synthesis
Riabchenko et al. (2020) researched creating new amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride, which could include derivatives of this compound. These compounds may have potential applications in pharmacology and biochemistry (Anastasiia Riabchenko et al., 2020).
Polyaniline Doping
Amarnath and Palaniappan (2005) investigated the use of benzoic acid and its derivatives, including potentially 3-[amino(carboxy)methyl]benzoic acid, as dopants for polyaniline. This research highlights the potential of this compound in enhancing the properties of conductive polymers (C. A. Amarnath, S. Palaniappan, 2005).
Microbial Biosynthesis
Zhang and Stephanopoulos (2016) demonstrated the microbial biosynthesis of 3-amino-benzoic acid (3AB) from glucose, using Escherichia coli. This study indicates the potential of microbial systems to produce derivatives of 3-[amino(carboxy)methyl]benzoic acid for various applications (Haoran Zhang, G. Stephanopoulos, 2016).
Chemical Specificity and Biological Interactions
Mineo et al. (2013) investigated the effects of benzoic acid and its analogs, like 3-[amino(carboxy)methyl]benzoic acid, on osmotic fragility in erythrocytes. This research helps understand how these compounds interact with biological systems, which is crucial for designing medical and biochemical applications (H. Mineo et al., 2013).
Fluorescence Probes Development
Setsukinai et al. (2003) developed novel fluorescence probes using benzoic acid derivatives for detecting reactive oxygen species. This indicates the potential of 3-[amino(carboxy)methyl]benzoic acid derivatives in creating sensitive probes for biochemical research (Ken-ichi Setsukinai et al., 2003).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that carboxylic acids can undergo reactions such as nucleophilic acyl substitution . This involves the carboxylic acid reacting with a nucleophile, leading to a substitution at the acyl carbon .
Biochemical Pathways
Carboxylic acids and their derivatives are known to play crucial roles in various biochemical pathways, including the synthesis of proteins and other biomolecules .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed in the body, metabolized (often in the liver), and excreted primarily via the kidneys .
Result of Action
Similar compounds have been known to cause various effects at the molecular and cellular levels, such as enzyme activation and dna damage .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .
Properties
IUPAC Name |
3-[amino(carboxy)methyl]benzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4.ClH/c10-7(9(13)14)5-2-1-3-6(4-5)8(11)12;/h1-4,7H,10H2,(H,11,12)(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYZDMJQWUJFFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156143-87-2 | |
Record name | 3-[amino(carboxy)methyl]benzoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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